An In-Depth Technical Guide to S6 Kinase Substrate Peptide 32
An In-Depth Technical Guide to S6 Kinase Substrate Peptide 32
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of S6 Kinase Substrate Peptide 32, a synthetic peptide widely utilized in kinase activity assays and signal transduction research. It is designed to serve as a valuable resource for professionals investigating the S6 Kinase (S6K) signaling pathway, a critical regulator of cell growth, proliferation, and metabolism.
Core Concepts: S6 Kinase and its Substrate Peptide
Ribosomal protein S6 kinases (S6Ks) are a family of serine/threonine kinases that are key downstream effectors of the mTOR signaling pathway.[1] The most well-characterized isoform, S6K1 (also known as p70S6K), plays a crucial role in promoting protein synthesis by phosphorylating the S6 ribosomal protein (RPS6), a component of the 40S ribosomal subunit.[2][3] Dysregulation of the S6K1 pathway is implicated in numerous diseases, including cancer and metabolic disorders, making it a significant target for therapeutic development.
S6 Kinase Substrate Peptide 32 is a synthetic peptide designed to act as an efficient in vitro substrate for S6K1 and other kinases that phosphorylate RPS6.[1][4] Its sequence is derived from a region of RPS6 containing key phosphorylation sites, making it a valuable tool for measuring the phosphotransferase activity of these kinases.
Peptide Characteristics
The fundamental properties of S6 Kinase Substrate Peptide 32 are summarized below.
| Property | Value | Reference |
| Full Amino Acid Sequence | H-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH | [5] |
| One-Letter Sequence | KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK | [5] |
| Molecular Formula | C₁₄₉H₂₇₀N₅₆O₄₉ | [5] |
| Molecular Weight | 3630.2 g/mol | [5] |
Phosphorylation Sites and Recognition Motif
The S6K1 phosphorylation motif is characterized by the presence of arginine or lysine (B10760008) residues at positions -3 and -5 relative to the phosphorylated serine or threonine. The core recognition sequence is often cited as R-X-R-X-X-S/T. The subsequence KRRRLSSLRA within the S6 Kinase Substrate Peptide 32 contains a classic S6K1 recognition motif, with the likely primary phosphorylation sites being the serine residues within this sequence. A shorter, related peptide, AKRRRLSSLRA , has been shown to be a substrate for S6 kinase, with phosphorylation occurring on the serine residues.[6]
Quantitative Data: Kinetic Parameters
| Parameter | Value | Description | Reference |
| Km (ATP) | 5-6 µM | Michaelis constant for ATP, indicating the ATP concentration at which the reaction rate is half of Vmax. | [7] |
| Kd (ATP) | 5-6 µM | Dissociation constant for ATP, reflecting the binding affinity of ATP to the enzyme. | [7] |
| Km (Peptide) | 4-5 µM | Michaelis constant for the peptide substrate. | [7] |
| Kd (Peptide) | 180 µM | Dissociation constant for the peptide substrate, reflecting the binding affinity of the peptide to the enzyme. | [7] |
Note: The difference between the Km and Kd for the peptide suggests a more complex kinetic mechanism, as detailed in the original publication.
S6K1 Signaling Pathway
S6K1 is a central node in a complex signaling network that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth and proliferation. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or other upstream signals that converge on the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing S6 Kinase Substrate Peptide 32 in in vitro kinase assays.
Protocol 1: Radioactive In Vitro Kinase Assay ([γ-³²P]ATP)
This method offers high sensitivity for detecting kinase activity.
Materials:
-
Purified, active S6K1 enzyme
-
S6 Kinase Substrate Peptide 32
-
5X Kinase Assay Buffer (e.g., 125 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 25 mM β-glycerophosphate, 0.5 mM Na₃VO₄, 10 mM DTT)
-
10X ATP Mix ([γ-³²P]ATP and cold ATP; final concentration typically 50-100 µM)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper discs
-
Wash Buffer (0.75% phosphoric acid)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mix:
-
5 µL 5X Kinase Assay Buffer
-
1-5 µg S6 Kinase Substrate Peptide 32
-
50-100 ng active S6K1 enzyme
-
ddH₂O to a final volume of 20 µL
-
-
Initiate Reaction: Add 5 µL of 10X ATP Mix to start the reaction. Mix gently.
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes. Ensure the reaction time is within the linear range.
-
Stop Reaction: Terminate the reaction by adding 25 µL of Stop Solution.
-
Spotting: Spot 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper disc.
-
Washing: Wash the P81 discs three times for 5 minutes each in a beaker with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radioactive In Vitro Kinase Assay (Western Blot)
This method utilizes phospho-specific antibodies to detect peptide phosphorylation.
Materials:
-
Purified, active S6K1 enzyme
-
S6 Kinase Substrate Peptide 32 (biotinylated at the N- or C-terminus)
-
Kinase Assay Buffer (as in Protocol 1)
-
ATP solution (10 mM)
-
Stop Solution (4X SDS-PAGE loading buffer)
-
Streptavidin-coated plates or beads
-
Phospho-S6K substrate motif antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Reaction Setup: As described in Protocol 1, but without radioactive ATP.
-
Initiate Reaction: Add ATP to a final concentration of 100 µM.
-
Incubation: Incubate at 30°C for 30 minutes.
-
Stop Reaction: Add 4X SDS-PAGE loading buffer.
-
Capture Peptide: Incubate the reaction mixture with streptavidin-coated beads to capture the biotinylated peptide. Wash the beads to remove non-bound components.
-
SDS-PAGE and Western Blot: Elute the peptide from the beads, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody that recognizes the phosphorylated S6K substrate motif.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Applications in Research and Drug Development
S6 Kinase Substrate Peptide 32 is an indispensable tool for:
-
High-Throughput Screening (HTS): Screening large compound libraries for inhibitors of S6K1 activity.
-
Enzyme Kinetics: Determining the Km and Vmax of S6K1 and its mutants.
-
Structure-Activity Relationship (SAR) Studies: Evaluating the potency and selectivity of novel kinase inhibitors.
-
Basic Research: Investigating the regulation of S6K1 activity by upstream signaling molecules.
Conclusion
S6 Kinase Substrate Peptide 32 provides a robust and reliable tool for the quantitative analysis of S6 kinase activity. Understanding its properties and the methodologies for its use is essential for researchers and drug development professionals working to unravel the complexities of the S6K signaling pathway and develop novel therapeutics targeting this critical cellular regulator.
References
- 1. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of S6 kinase 1 determines whether raptor-mTOR or rictor-mTOR phosphorylates its hydrophobic motif site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
